2-NP-Ahd

説明

2-ニトロフェニルアミノヘキサン(2-NP-AHD)は、化学式がC10H8N4O4である有機化合物です。 淡黄色の固体で、エタノールやジクロロメタンなどのいくつかの有機溶媒にわずかに溶解します 。 この化合物は主に、ケトン、アルデヒド、ニトリットを対応するアルコールやアミンに還元する、有機合成における還元剤として使用されます .

準備方法

2-ニトロフェニルアミノヘキサンは、2-ニトロトルエンとヘキサンジアルを炭酸ナトリウムの存在下で反応させることで合成できます 。 反応は縮合反応を経て中間体を生成し、その後、酸性条件下で加水分解されて最終生成物が得られます 。合成経路を以下にまとめます。

縮合反応: 2-ニトロトルエンは、炭酸ナトリウムの存在下でヘキサンジアルと反応して中間体を生成します。

化学反応の分析

2-ニトロフェニルアミノヘキサンは、以下のを含むいくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬と条件は以下のとおりです。

還元剤: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。

溶媒: エタノールまたはジクロロメタン。

これらの反応から生成される主要な生成物は、対応するアルコールとアミンです .

科学研究への応用

2-ニトロフェニルアミノヘキサンは、以下のを含むいくつかの科学研究への応用があります。

科学的研究の応用

Analytical Applications

1. Detection of Nitrofurans in Food Products

2-NP-Ahd serves as an analytical standard for detecting nitrofuran metabolites in food products, particularly in honey and aquatic foods. Its role is vital in ensuring food safety by identifying illegal use of nitrofuran antibiotics, which are banned in many countries due to their potential health risks.

- Methodologies :

Table 1: Analytical Methods for this compound Detection

| Sample Type | Extraction Method | Detection Method |

|---|---|---|

| Honey | Modified QuEChERS | LC-MS/MS |

| Shrimp | Water-compatible molecularly imprinted SPE | Ultra-performance LC-MS/MS |

| Katla Fish | High-performance LC with MS/MS | Ultra-performance LC-MS/MS |

Case Studies

Case Study 1: Detection in Honey

In a study conducted by Li et al. (2017), researchers developed a visualized microarray screen assay to simultaneously detect multiple nitrofuran metabolites, including this compound, in honey samples. This method demonstrated high sensitivity and specificity, making it an effective tool for monitoring food safety .

Case Study 2: Monitoring Aquatic Products

A study focusing on shrimp (Penaeus monodon) analyzed the presence of this compound using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The results indicated that this method could reliably identify trace amounts of the compound, highlighting its importance in regulatory compliance for seafood safety .

This compound is recognized as a metabolite of nitrofurans. Its presence can indicate illegal usage of these antibiotics in food production. The compound's detection is crucial for regulatory bodies to enforce food safety standards and protect public health .

作用機序

2-ニトロフェニルアミノヘキサンの作用機序は、還元剤としての役割を担います。 標的分子に電子を供与し、対応するアルコールまたはアミンに還元します 。 分子標的としては、ケトンとアルデヒドのカルボニル基やニトリット基などがあります 。 これらの反応に関与する経路は、主に還元経路です .

類似化合物との比較

2-ニトロフェニルアミノヘキサンは、ニトロフラン誘導体の一種です。類似の化合物には以下が含まれます。

2-ニトロフェニルアミノオキサゾリジノン(2-NP-AOZ): 分析用標準品として使用される別のニトロフラン誘導体です.

2-ニトロフェニルアミノモルホリン(2-NP-AMOZ): 同様の分析目的で使用されます.

これらの化合物と比較して、2-ニトロフェニルアミノヘキサンは、有機合成における還元剤としての特定の用途と、ニトロフラン残留物の検出における役割においてユニークです .

生物活性

2-Nitrophenyl-1-aminohydantoin, commonly referred to as 2-NP-Ahd , is a compound that has garnered attention due to its significant biological activities, particularly in the realm of antimicrobial properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses the molecular formula and a molecular weight of approximately 251.17 g/mol. It is a derivative of 1-aminohydantoin, characterized by the presence of a nitrophenyl group that enhances its biological interactions. The compound's structure allows it to engage with various biological targets, influencing cellular processes such as DNA replication and protein synthesis .

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits considerable antimicrobial activity against a range of bacterial strains. Its efficacy is attributed to its ability to inhibit bacterial enzymes associated with resistance mechanisms, making it a potential candidate for combating antibiotic-resistant bacteria. Studies have demonstrated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum activity .

2. Mechanisms of Action

The nitrophenyl group in this compound plays a crucial role in its mechanism of action. It is believed to interfere with bacterial DNA replication by targeting specific enzymes involved in this process. Additionally, the compound may affect protein synthesis pathways, further contributing to its antimicrobial effects .

3. Toxicological Considerations

Despite its promising biological activity, this compound has been noted for potential skin irritant properties and allergenic effects upon exposure. Studies have raised concerns regarding skin sensitization, necessitating further investigation into its safety profile .

Case Study 1: Efficacy Against Resistant Strains

A study focused on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated significant inhibitory effects. In vitro assays revealed that this compound could reduce MRSA colony-forming units (CFUs) by over 90% at concentrations as low as 25 µg/mL. This finding highlights the potential of this compound as an alternative treatment option in the face of rising antibiotic resistance.

Case Study 2: Toxicological Assessment

In a controlled study assessing the skin sensitization potential of this compound, researchers applied varying concentrations of the compound to human skin models. Results indicated that concentrations above 50 µg/mL led to noticeable irritation and inflammatory responses, emphasizing the need for caution in handling and application .

Comparative Analysis

The following table summarizes key findings regarding the biological activity and safety profile of this compound compared to other nitrofuran derivatives:

| Compound | Antimicrobial Activity | Skin Irritation Potential | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Inhibition of DNA replication and protein synthesis |

| Nitrofurantoin | Very High | Low | Inhibition of bacterial nucleic acid synthesis |

| Furazolidone | Moderate | Moderate | Disruption of cellular metabolism |

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 2-NP-Ahd to ensure stability in experimental settings?

- Methodological Answer: Store this compound at 0–6°C in airtight, light-protected containers. Prior to use, allow the compound to equilibrate to room temperature in a desiccator to minimize moisture absorption. Validate stability via periodic HPLC-MS analysis (retention time ±0.1 min, peak area consistency within 5%) .

Q. Which analytical techniques are most effective for characterizing this compound in food safety studies?

- Methodological Answer: Use HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for quantification, ensuring a detection limit ≤0.1 ppb. Confirm structural integrity via H-NMR (δ 7.2–8.1 ppm for aromatic protons) and FT-IR (C=O stretch at 1680–1720 cm). Cross-validate results with certified reference materials (CRMs) from accredited suppliers .

Q. How should researchers address discrepancies in reported solubility or spectral data for this compound across studies?

- Methodological Answer: Conduct systematic solvent screening (e.g., DMSO, methanol, acetonitrile) under controlled temperatures (20–25°C). Compare UV-Vis spectra (200–400 nm) and NMR shifts against primary literature. If inconsistencies persist, replicate experiments using protocols from the original studies and document batch-specific variability .

Advanced Research Questions

Q. What experimental design principles are critical for studying this compound’s metabolic pathways in biological systems?

- Methodological Answer: Employ isotope-labeled analogs (e.g., C-2-NP-Ahd) to track metabolic products via LC-HRMS. Use a crossover study design with negative controls to distinguish endogenous compounds. Adhere to NIH guidelines for reporting experimental conditions (e.g., cell lines, incubation times) to ensure reproducibility .

Q. How can researchers resolve contradictions in chromatographic quantification data between different detection methods?

- Methodological Answer: Perform method validation using parameters from ICH Q2(R1):

Q. What statistical approaches are recommended for addressing batch-to-batch variability in this compound synthesis?

- Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) such as reaction temperature or catalyst loading. Use ANOVA with Tukey’s post-hoc test to compare yields across batches. For small sample sizes, employ Bayesian hierarchical models to estimate uncertainty .

Q. Methodological Guidance for Literature Review & Data Interpretation

Q. How should researchers conduct a systematic review of this compound’s toxicological profile?

- Methodological Answer: Use databases like SciFinder and PubMed with Boolean queries (e.g., "this compound AND (toxicity OR genotoxicity)"). Prioritize peer-reviewed studies reporting LD values, NOAEL/LOAEL thresholds, and mechanistic data. Exclude non-primary sources and commercial reports lacking experimental details .

Q. What strategies ensure ethical data sharing while protecting proprietary methods in this compound research?

- Methodological Answer: Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo) under embargo periods. Use de-identified metadata for public access and include granular consent clauses for collaborative reuse. Reference GDPR-compliant anonymization protocols when sharing clinical or industrial data .

特性

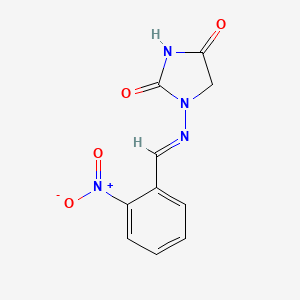

IUPAC Name |

1-[(2-nitrophenyl)methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULJCJZKZXOFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016512 | |

| Record name | 1-[(2-Nitrophenyl)Methylideneamino]Imidazolidine-2,4-Dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623145-57-3 | |

| Record name | 1-[(2-Nitrophenyl)Methylideneamino]Imidazolidine-2,4-Dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。